molecular formula C12H22N2O6 B8092751 tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate

Cat. No.: B8092751
M. Wt: 290.31 g/mol
InChI Key: RPAYXXHMFDTHSG-WSZWBAFRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate is a chemical compound that features a tert-butyl group, an aminocyclopentyl moiety, and a carbamate functional group. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate typically involves the protection of the amine group on the cyclopentyl ring using a tert-butyl carbamate protecting group. This can be achieved through the reaction of the amine with tert-butyl chloroformate under basic conditions. The oxalate salt is then formed by reacting the protected amine with oxalic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for efficient and sustainable production by controlling reaction conditions precisely and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen chloride gas for deprotection of the tert-butyl carbamate group , oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the tert-butyl carbamate group yields the free amine, while oxidation and reduction reactions yield corresponding oxides and reduced forms, respectively.

Scientific Research Applications

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate involves its interaction with molecular targets and pathways in biological systems. The tert-butyl group can modulate the compound’s reactivity and stability, while the aminocyclopentyl moiety can interact with specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate
  • tert-Butyl ((1S,3S)-3-aminocyclohexyl)carbamate
  • tert-Butyl ((1S,3S)-3-aminocyclopropyl)carbamate

Uniqueness

tert-Butyl ((1S,3S)-3-aminocyclopentyl)carbamate oxalate is unique due to its specific combination of functional groups and stereochemistry. The presence of the oxalate salt enhances its solubility and stability, making it suitable for various applications in research and industry .

Properties

IUPAC Name

tert-butyl N-[(1S,3S)-3-aminocyclopentyl]carbamate;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.C2H2O4/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8;3-1(4)2(5)6/h7-8H,4-6,11H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)/t7-,8-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPAYXXHMFDTHSG-WSZWBAFRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@@H](C1)N.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.